molecular formula C26H31N3O2S B2717617 7-(tert-butyl)-2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 950346-25-5

7-(tert-butyl)-2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2717617
CAS No.: 950346-25-5
M. Wt: 449.61
InChI Key: KASOHZISGGVRRF-UHFFFAOYSA-N
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Description

7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a dihydroisoquinoline moiety, and a tetrahydrobenzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of Benzothienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothienopyrimidine ring system.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced using tert-butylating agents such as tert-butyl chloride in the presence of a strong base.

    Attachment of Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety is attached through a series of reactions, including condensation and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the dihydroisoquinoline moiety, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of structural features, including the benzothienopyrimidine core, the tert-butyl group, and the dihydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

7-tert-butyl-2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-26(2,3)18-8-9-19-20(14-18)32-25-23(19)24(31)27-21(28-25)10-11-22(30)29-13-12-16-6-4-5-7-17(16)15-29/h4-7,18H,8-15H2,1-3H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASOHZISGGVRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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